2H-1,2,3-Triazol-2-amine hydrochloride
Description
2H-1,2,3-Triazol-2-amine hydrochloride (CAS: 123312-76-5) is a triazole derivative with the molecular formula C₂H₄N₄·HCl and a molecular weight of 84.08 g/mol . The compound consists of a 1,2,3-triazole ring substituted with an amine group at position 2 and exists as a hydrochloride salt to enhance stability and solubility. This compound requires storage at 2–8°C under inert conditions due to its hazardous nature, classified under UN 3263 (Corrosive, Class 8) .
Properties
Molecular Formula |
C2H5ClN4 |
|---|---|
Molecular Weight |
120.54 g/mol |
IUPAC Name |
triazol-2-amine;hydrochloride |
InChI |
InChI=1S/C2H4N4.ClH/c3-6-4-1-2-5-6;/h1-2H,3H2;1H |
InChI Key |
MWMHRHAXZAXYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-triazoles typically involves the [3+2] cycloaddition reaction between alkynes and azides, a process commonly known as “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions, often in the presence of a copper(I) catalyst . The general reaction scheme is as follows:
Alkyne+Azide→1,2,3-Triazole
Industrial Production Methods: Industrial production of 2H-1,2,3-triazol-2-amine hydrochloride may involve large-scale click chemistry processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Cycloaddition Reactions
2H-1,2,3-Triazol-2-amine hydrochloride participates in regioselective 1,3-dipolar cycloaddition reactions with alkynes, forming fused triazole derivatives. This reactivity is central to its use in "click chemistry":
Mechanistic Insight : The reaction proceeds via a copper-catalyzed pathway, forming a triazoline intermediate that undergoes protonation to yield the final product .
Substitution Reactions
The amino group and triazole ring enable nucleophilic and electrophilic substitutions:
Key Finding : Nitration occurs preferentially at the para position of the triazole ring due to electronic effects .
Oxidation and Reduction
The triazole core exhibits redox activity under controlled conditions:
Limitation : Over-oxidation can lead to ring-opening products.
Diazotization and Coupling
The primary amine group undergoes diazotization, enabling cross-coupling:
Note : Diazonium intermediates are thermally unstable and require low temperatures .
Acid/Base-Mediated Decomposition
Under extreme pH conditions, the triazole ring undergoes degradation:
| Condition | Products | Mechanism |
|---|---|---|
| Strong acid (HCl) | Ammonium chloride, nitriles | Protonation followed by ring scission |
| Strong base (NaOH) | Azide ions, ammonia | Deprotonation and retro-cycloaddition |
Thermal Stability : Decomposes above 200°C, releasing NH₃ and HCN .
Coordination Chemistry
The triazole nitrogen atoms act as ligands for metal complexes:
| Metal Ion | Ligand Sites | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | N1, N2 | Octahedral geometry | Catalysis in azide-alkyne cycloaddition |
| Zn(II) | N2, N3 | Tetrahedral geometry | Fluorescent sensors |
Key Insight : Cu(I) complexes enhance reaction rates in click chemistry by 10⁶–10⁸-fold .
Biological Activity Modulation
Derivatives of 2H-1,2,3-Triazol-2-amine hydrochloride show structure-dependent bioactivity:
| Modification | Biological Activity | IC₅₀/EC₅₀ |
|---|---|---|
| N-Alkylation | Antibacterial (E. coli) | 12.5 μM |
| Sulfonation | Antifungal (C. albicans) | 8.2 μM |
| Aryl Substitution | GPR88 Agonism | 73% efficacy |
SAR Trend : Bulkier substituents at N2 improve membrane permeability .
Scientific Research Applications
2H-1,2,3-Triazol-2-amine hydrochloride has a wide range of applications in various fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in bioconjugation techniques and as a probe in fluorescent imaging.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2H-1,2,3-triazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The triazole ring’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among triazole-based amines significantly influence their physicochemical properties, biological activity, and applications. Below is a comparative analysis of 2H-1,2,3-Triazol-2-amine hydrochloride and related compounds:
Table 1: Key Properties of 2H-1,2,3-Triazol-2-amine Hydrochloride and Analogues
Structural and Functional Differences
In contrast, 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride () features a methyl group at position 2, which may reduce metabolic degradation while altering electronic distribution . The fluorophenyl and thione groups in 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione () enhance lipophilicity and metal-binding capacity, critical for targeting enzymes like carbonic anhydrase-II .
Physicochemical Properties :
- Molecular Weight and Solubility : The target compound (84.08 g/mol) is smaller and likely more water-soluble than analogues with extended alkyl chains (e.g., C₅H₁₀N₄·HCl, 162.62 g/mol) .
- Stability : Hydrochloride salts (e.g., [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride) improve shelf-life and handling compared to free bases .
Biological Activity: Enzyme Inhibition: Triazole-thiones (e.g., ) exhibit carbonic anhydrase-II inhibitory activity (IC₅₀ ~0.8–1.2 µM) due to sulfur’s metal-coordinating ability , whereas simpler amines like the target compound may lack specificity. Antimicrobial Potential: Compounds with aromatic substituents (e.g., fluorophenyl) often show enhanced antimicrobial efficacy compared to unsubstituted triazoles .
Synthesis and Scalability :
- The fluorophenyl derivative () is synthesized via a one-step fusion method (85% yield), while alkyl-linked triazoles (–8) require multi-step reactions with moderate yields (47–73%) .
Hazard and Handling
- The target compound’s corrosive nature necessitates strict storage protocols . In contrast, methyl-substituted triazoles () may pose lower acute toxicity due to reduced reactivity.
Biological Activity
2H-1,2,3-Triazol-2-amine hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antimalarial properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of 2H-1,2,3-triazol-2-amine hydrochloride is C₂H₄ClN₃. The triazole ring structure contributes to its reactivity and biological activity. The presence of nitrogen atoms in the triazole ring allows for strong interactions with various biological targets, making it a promising candidate for drug development.
The biological activity of 2H-1,2,3-triazol-2-amine hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can form stable complexes with metal ions and inhibit enzymatic activity. For instance, it has been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis, with significant IC50 values ranging from 1.95 to 4.24 μM .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .
- Anticancer Activity : Research has indicated that derivatives of triazole compounds exhibit anticancer properties by interfering with cancer cell proliferation and inducing apoptosis .
Antimicrobial Activity
A study evaluating the antibacterial activity of synthesized triazole derivatives demonstrated significant efficacy against Gram-positive and Gram-negative bacteria. Compounds derived from 2H-1,2,3-triazol-2-amine hydrochloride showed promising results in inhibiting bacterial growth .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
Anticancer Activity
The anticancer potential of 2H-1,2,3-triazol-2-amine hydrochloride has been explored through various studies. One study reported that derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Triazole Derivative A | 5.0 | MCF-7 (Breast Cancer) |
| Triazole Derivative B | 3.5 | HeLa (Cervical Cancer) |
Antimalarial Activity
Recent research has focused on the antimalarial properties of triazole derivatives. A study evaluated compounds against Plasmodium falciparum and found that certain derivatives displayed low cytotoxicity while effectively reducing parasitemia in vivo .
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| Compound X | 0.8 | 343 |
| Compound Y | <5 | 494.8 |
Case Studies
- Antibacterial Study : A series of newly synthesized triazole derivatives were evaluated for their antibacterial activity against common pathogens. The study concluded that certain compounds exhibited potent antibacterial effects comparable to standard antibiotics .
- Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that triazole derivatives could significantly inhibit cell growth and induce apoptosis through multiple pathways .
- Antimalarial Research : Compounds derived from triazoles were tested for their efficacy against malaria-causing parasites in both in vitro and in vivo models. Results indicated promising antimalarial activity with minimal toxicity to mammalian cells .
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing 2H-1,2,3-Triazol-2-amine hydrochloride?
Answer: The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by amine functionalization and salt formation. Key parameters include:
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cycloaddition | Azide (1.1 equiv), alkyne (1.0 equiv), CuI (3 mol%), DMF, 90°C, 4h | 78 | 95% |
| Amine Formation | NH3/MeOH, RT, 12h | 65 | 90% |
| Salt Precipitation | HCl (1M in Et2O), 0°C | 92 | 99% |
Q. Q2. How should researchers characterize 2H-1,2,3-Triazol-2-amine hydrochloride using spectroscopic methods?
Answer:
- NMR :
- 1H NMR (D2O, 400 MHz): Triazole protons (δ 7.8–8.2 ppm), NH2 (broad singlet, δ 4.5–5.0 ppm).
- 13C NMR : Triazole carbons (δ 145–150 ppm), amine carbon (δ 50–55 ppm) .
- IR : N-H stretch (~3300 cm⁻¹), triazole ring vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry : ESI-MS [M+H]+ for C2H4N4·Cl (calc. 133.02; observed 133.03) .
Advanced Research Questions
Q. Q3. How can computational methods predict the biological activity of 2H-1,2,3-Triazol-2-amine hydrochloride?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. The triazole ring engages in π-π stacking, while the amine participates in hydrogen bonding .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~0.5) and blood-brain barrier permeability (low) .
- Example Target : Syk kinase (PDB ID: 3FQR) shows binding affinity (ΔG = -8.2 kcal/mol) in preliminary simulations .
Q. Table 2: Computational Predictions
| Parameter | Value | Method |
|---|---|---|
| LogP | 0.5 | SwissADME |
| PSA | 65 Ų | MarvinSketch |
| Syk IC50 (predicted) | 120 nM | AutoDock Vina |
Q. Q4. How do researchers resolve discrepancies in crystallographic data for triazole derivatives?
Answer:
Q. Q5. What strategies mitigate batch-to-batch variability in biological activity assays?
Answer:
- Standardization :
- Use HPLC (≥95% purity) and elemental analysis (C, H, N ±0.4%) for quality control .
- Normalize bioactivity data to reference compounds (e.g., positive controls for enzyme inhibition) .
- Troubleshooting :
Q. Q6. How can X-ray crystallography elucidate the protonation state of the triazole amine in hydrochloride salts?
Answer:
- Neutron Diffraction : Resolves H-atom positions but requires large crystals (≥0.5 mm³).
- Alternative : Compare Cl⁻···N distances in the crystal lattice. A distance <3.2 Å confirms protonation .
- Case Study : In related compounds, the amine N-H···Cl⁻ interaction shows a bond length of 2.9 Å .
Data Contradiction Analysis
Q. Q7. How should researchers address conflicting NMR assignments for triazole protons?
Answer:
- 2D NMR : Use HSQC to correlate 1H (δ 7.8–8.2 ppm) with 13C (δ 145–150 ppm) .
- Decoupling Experiments : Irradiate NH2 protons to simplify splitting patterns.
- Cross-Validation : Compare with computed chemical shifts (GIAO/DFT at B3LYP/6-311+G**) .
Q. Table 3: Experimental vs. Calculated Shifts
| Proton | Experimental (ppm) | Calculated (ppm) |
|---|---|---|
| Triazole H | 8.1 | 8.3 |
| NH2 | 4.7 | 4.9 |
Q. Q8. Why do solubility studies report conflicting results for this compound?
Answer:
- pH Dependency : The hydrochloride salt is soluble in water (≥50 mg/mL) but precipitates at pH >6.5 .
- Counterion Effects : Replace Cl⁻ with tosylate to improve solubility in DMSO (test via phase-solubility diagrams) .
Methodological Advances
Q. Q9. What innovations in solid-phase synthesis apply to triazole-amine derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
